3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile
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Overview
Description
3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile is a complex organic compound that features a bromine atom, a benzonitrile group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile typically involves multiple stepsThe tert-butyldimethylsilyl (TBDMS) group is often introduced to protect the hydroxyl group during the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The benzonitrile group can be reduced to an amine, and the imidazole ring can participate in oxidation reactions.
Deprotection: The TBDMS group can be removed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Deprotection: Acidic conditions using hydrochloric acid or basic conditions using tetrabutylammonium fluoride.
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Conversion to amines.
Deprotection: Formation of the free hydroxyl compound.
Scientific Research Applications
3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, and the benzonitrile group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile is unique due to the presence of both the imidazole ring and the benzonitrile group, which provide a combination of reactivity and binding properties not found in simpler compounds.
Properties
Molecular Formula |
C19H26BrN3OSi |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
3-bromo-4-[[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]imidazol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C19H26BrN3OSi/c1-19(2,3)25(4,5)24-9-8-17-12-22-14-23(17)13-16-7-6-15(11-21)10-18(16)20/h6-7,10,12,14H,8-9,13H2,1-5H3 |
InChI Key |
ZOZVVBSBABSGSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CN=CN1CC2=C(C=C(C=C2)C#N)Br |
Origin of Product |
United States |
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